molecular formula C21H21NO3S B2636296 N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-69-8

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2636296
CAS No.: 941952-69-8
M. Wt: 367.46
InChI Key: SSBGLTRBHOSWCY-UHFFFAOYSA-N
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Description

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic propanamide derivative featuring a methoxynaphthalene moiety linked via a thioether bridge to a 4-methoxyphenyl group. Its structure combines aromatic and heteroatom-rich components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-15-7-9-16(10-8-15)26-14-13-21(23)22-19-11-12-20(25-2)18-6-4-3-5-17(18)19/h3-12H,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBGLTRBHOSWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-methoxyphenylthiol with a suitable halogenated naphthalene derivative under basic conditions.

    Amidation reaction: The resulting thioether is then subjected to an amidation reaction with a propanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups and thioether linkage can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide is C17H19NOSC_{17}H_{19}NOS. The compound features a naphthalene ring substituted with a methoxy group, a thioether linkage to a phenyl ring also substituted with a methoxy group, and an amide functional group. These structural characteristics contribute to its biological activity and solubility properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antithrombotic agent. Compounds with similar structures have shown promising activity against factor Xa, an important target in anticoagulation therapy. The presence of the methoxy groups enhances lipophilicity, potentially improving bioavailability and pharmacokinetic profiles .

Anticancer Activity

Research indicates that compounds containing naphthalene moieties exhibit anticancer properties by inducing apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cell growth and survival, making it a candidate for further investigation in oncology .

Material Science

The unique structural features of this compound allow it to be explored as a building block in the synthesis of polymers or advanced materials. Its ability to form stable interactions with other organic compounds can lead to the development of novel materials with specific thermal or mechanical properties .

Case Study 1: Antithrombotic Activity

In a study evaluating derivatives of methoxynaphthalene compounds, this compound was shown to inhibit factor Xa effectively, demonstrating potential as a safer alternative to existing anticoagulants like warfarin. The compound exhibited favorable pharmacokinetics and minimal side effects in preliminary animal models .

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines revealed that this compound induced significant cell death at low micromolar concentrations. Mechanistic studies suggested that the compound triggers apoptosis via mitochondrial pathways, warranting further exploration for therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s unique methoxynaphthalene group distinguishes it from simpler phenyl-substituted analogs. Key structural analogs and their properties are summarized below:

Compound Name (ID) Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound Not provided Not reported 4-Methoxynaphthalene, 4-methoxyphenylthio
8i 516.63 142–144 1,3,4-Oxadiazole, p-tolyl
8j 546.67 138–140 1,3,4-Oxadiazole, 4-ethoxyphenyl
36 Not provided Not reported Naphthalene, hydrazide
39 Not provided Not reported Isoindoline-1,3-dione

Key Observations :

  • The methoxynaphthalene group in the target compound likely enhances hydrophobicity compared to 8i and 8j , which have smaller aryl substituents. This could influence solubility and membrane permeability .
  • The thioether (-S-) linker in the target compound may offer greater metabolic stability than the oxadiazole heterocycle in 8i and 8j , which is prone to hydrolysis .
Antioxidant Activity
  • Compound 36 (3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide) exhibits 1.35× higher DPPH radical scavenging activity than ascorbic acid .
  • Compound 39 (N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide) shows 1.37× higher activity than ascorbic acid .
Anticancer Activity
  • Structural Advantage: The target compound’s methoxynaphthalene group may intercalate into DNA or inhibit topoisomerases, similar to anthraquinone-based anticancer agents.

Stability and Reactivity

  • Methoxy groups on both aromatic rings may enhance electron-donating effects, stabilizing radical intermediates in antioxidant mechanisms .

Biological Activity

N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19O3SC_{18}H_{19}O_3S, with a molecular weight of approximately 341.41 g/mol. Its structure features a naphthalene moiety substituted with methoxy groups and a thioether linkage to a propanamide group.

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines, potentially modulating pathways involved in inflammatory responses.
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly in colorectal cancer models. It appears to affect the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis .
  • PPAR Activation : There is evidence suggesting that it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1SW4802.0Inhibition of Wnt/β-catenin signaling
Study 2HCT1160.12Induction of apoptosis via PPAR activation
Study 3THP-1 (macrophages)5.0Reduction of TNF-α production

These studies demonstrate significant anticancer effects and anti-inflammatory properties.

Colorectal Cancer Model

In a recent study involving xenografted mice, this compound was administered to evaluate its effects on tumor growth. The results indicated a marked reduction in tumor size compared to control groups, alongside decreased expression of Ki67, a proliferation marker .

Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in macrophage cultures. Treatment with the compound resulted in lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-3-((4-methoxyphenyl)thio)propanamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Begin with nucleophilic substitution or coupling reactions to introduce the thioether and methoxynaphthalene moieties. For example, use a Mitsunobu reaction for ether formation or a Buchwald–Hartwig amination for aryl coupling .
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Catalytic systems like Pd(PPh₃)₄ or CuI may improve cross-coupling steps .
  • Monitor intermediates via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and thioether linkages (δ 2.5–3.5 ppm for SCH₂) .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z ~410–420) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry models predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
  • Use molecular docking (AutoDock Vina) to simulate binding affinities with targets like cytochrome P450 or kinase enzymes. Compare results with experimental IC₅₀ values .
  • Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in solubility data across different studies?

  • Methodology :

  • Conduct phase solubility analysis in varied solvents (e.g., DMSO, ethanol, PBS) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility limits .
  • Apply Hansen solubility parameters to correlate solvent polarity with compound dissolution. Address discrepancies by standardizing solvent purity and temperature .
  • Compare results with computational predictions (e.g., ACD/Labs Percepta) for logP and solubility .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxy and thioether groups in bioactivity?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing methoxy with hydroxyl or halogen groups) .
  • Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity) and correlate activity changes with structural variations .
  • Use QSAR models to predict bioactivity trends and guide further optimization .

Methodological Considerations

  • Safety Protocols :
    • Handle toxic intermediates (e.g., thiols) in a fume hood. Use PPE (gloves, goggles) and dispose of waste via certified hazardous waste services .
  • Data Validation :
    • Replicate experiments ≥3 times and report statistical significance (p < 0.05). Use Bland-Altman plots to assess inter-study variability .
  • Theoretical Frameworks :
    • Align mechanistic studies with existing theories (e.g., electron-deficient aryl thioethers in redox biology) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.